molecular formula C11H11NO3 B13468255 6-(methoxymethyl)-1H-indole-2-carboxylic acid

6-(methoxymethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13468255
M. Wt: 205.21 g/mol
InChI Key: KNJXSINZRKXMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methoxymethyl)-1H-indole-2-carboxylic acid is an indole derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 6-position of the indole ring and a carboxylic acid group at the 2-position. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The methoxymethyl group may influence solubility, metabolic stability, and binding interactions compared to simpler methoxy (-OCH3) substituents, but further experimental data are required to confirm these effects.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6-(methoxymethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-15-6-7-2-3-8-5-10(11(13)14)12-9(8)4-7/h2-5,12H,6H2,1H3,(H,13,14)

InChI Key

KNJXSINZRKXMOA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=C1)C=C(N2)C(=O)O

Origin of Product

United States

Biological Activity

6-(Methoxymethyl)-1H-indole-2-carboxylic acid is a compound notable for its unique indole structure, which includes a methoxymethyl group and a carboxylic acid functional group. With a molecular weight of approximately 201.21 g/mol, this compound has garnered attention for its potential biological activities, particularly in antifungal applications and as a scaffold for drug development.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H13NO3\text{C}_{11}\text{H}_{13}\text{N}\text{O}_3

The compound features an indole ring system, which is essential for its biological activity due to the interactions it can facilitate with various biological targets.

Antifungal Properties

Research has demonstrated that this compound exhibits significant antifungal activity. A study highlighted its effectiveness against Candida albicans, a common pathogenic fungus. The mechanism of action appears to involve the disruption of fungal cell membranes and inhibition of essential metabolic pathways, leading to reduced viability and growth of the fungi .

The specific mechanisms by which this compound exerts its antifungal effects are still under investigation. However, it is believed that the indole structure plays a critical role in interacting with cellular components of fungi, potentially leading to:

  • Disruption of Cell Membrane Integrity : The compound may integrate into the fungal membrane, altering its permeability.
  • Inhibition of Metabolic Pathways : By interfering with key metabolic processes, the compound can hinder fungal growth and reproduction .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
5-Methoxyindole-2-carboxylic acidC10H9NO3Lacks methoxymethyl group; different biological activity
6-Methoxyindole-2-carboxylic acidC10H9NO3Similar structure; potential for similar applications
Methyl 6-methoxy-1H-indole-2-carboxylateC11H11NO3Ester form; different reactivity profile
6-Aminoindole-2-carboxylic acidC9H8N2O2Contains amino group; distinct biological properties

This comparison underscores the distinctiveness of this compound in terms of its functional groups and potential applications in pharmaceuticals and agriculture .

Study on Antifungal Activity

A pivotal study published in Molecules demonstrated that derivatives of indole-2-carboxylic acids, including this compound, effectively inhibited the growth of various fungal strains. The study reported an IC50 value indicating the concentration required to inhibit fungal growth by 50%. The results confirmed that these compounds could serve as promising candidates for developing new antifungal therapies .

Production Optimization

Recent research focused on optimizing the production of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis. This study employed response surface methodology (RSM) to enhance yield by adjusting nutritional and environmental conditions. The optimized conditions yielded a significant increase in production, highlighting the potential for industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(methoxymethyl)-1H-indole-2-carboxylic acid and related indole derivatives:

Compound Substituents Key Properties Biological Activity References
6-Methoxy-1H-indole-2-carboxylic acid Methoxy (-OCH3) at C6 - Melting point: ~210–215°C
- Antifungal activity against Candida albicans
Produced by Bacillus toyonensis; optimized via response surface methodology
5-Methoxyindole-2-carboxylic acid Methoxy (-OCH3) at C5 - Used to synthesize acyl chlorides and amides
- Moderate yields in reactions
Precursor for HIV-1 integrase inhibitors and antimicrobial agents
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid Methoxy groups at C5 and C6; methyl at N1 - IR peaks: 1683 cm⁻¹ (C=O)
- NMR: δ 3.86 (5-OCH3), 3.77 (6-OCH3)
Potential ligand for heme oxygenase-1 (HO-1) modulation
6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic acid Benzyloxy (-OCH2C6H5) at C6; methoxy at C5 - CAS: 2510-30-7
- NSC 92530 (anticancer screening)
Studied for antitumor activity; structural analogs show varied solubility
6-[(Trifluoromethyl)sulfanyl]-1H-indole-2-carboxylic acid Trifluoromethylsulfanyl (-SCF3) at C6 - CAS: 923800-95-7
- Lab use only (discontinued)
Sulfur-containing substituents may enhance metabolic stability

Key Observations:

Substituent Effects on Bioactivity :

  • Methoxy groups at C6 (as in 6-methoxy-1H-indole-2-carboxylic acid) confer antifungal activity, likely due to enhanced membrane penetration .
  • Bulky substituents like benzyloxy (NSC 92530) or trifluoromethylsulfanyl groups may improve target selectivity but reduce solubility .

Synthetic Challenges: 5-Methoxyindole-2-carboxylic acid derivatives require controlled reaction times (4–6 hours) to avoid side products during acyl chloride formation . Dimethoxy analogs (e.g., 5,6-dimethoxy) exhibit distinct NMR shifts (δ 3.76–3.86 for methoxy groups) compared to monosubstituted derivatives .

Structural vs. Carboxylic acid at C2 is critical for coordination in metal-binding enzymes (e.g., HIV-1 integrase), as seen in derivatives like 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.